(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol
Description
Systematic IUPAC Nomenclature and Isomeric Designations
The compound (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol is systematically named (3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-ol according to IUPAC rules. This nomenclature specifies the stereochemistry at carbons 3 and 6, both configured as S enantiomers. The heptanol backbone is substituted at position 6 with a dimethylamino group (-N(CH₃)₂) and at position 4 with two phenyl groups. The hydroxyl group at position 3 and the absolute configuration of the stereocenters distinguish it from related isomers.
Isomeric designations are critical due to the compound’s two stereocenters. For example:
- Betamethadol (β-methadol) corresponds to (3S,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-ol, differing in the configuration at carbon 6.
- Alphamethadol (α-methadol) refers to the (3R,6R) diastereomer, which exhibits distinct physicochemical properties.
The (-)-enantiomer described here is one of four possible stereoisomers arising from the two chiral centers. The IUPAC name explicitly defines the spatial arrangement, ensuring unambiguous identification in scientific literature.
CAS Registry Number and Alternative Chemical Identifiers
The CAS Registry Number for this compound is 14019-10-4 . This unique identifier is universally recognized in chemical databases and regulatory frameworks. Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| UNII | QZH7WR4VKJ | |
| ChEMBL ID | CHEMBL1325 | |
| **DS |
Properties
CAS No. |
14019-10-4 |
|---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m0/s1 |
InChI Key |
QIRAYNIFEOXSPW-PXNSSMCTSA-N |
Isomeric SMILES |
CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha-Methadol typically involves the reduction of methadone. One common method is the catalytic hydrogenation of methadone using a palladium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through crystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of (-)-alpha-Methadol follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as chiral chromatography, are employed to ensure the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
(-)-alpha-Methadol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methadol N-oxide.
Reduction: Reduction of (-)-alpha-Methadol can yield its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Methadol N-oxide.
Reduction: Alpha-methadol alcohol.
Substitution: Various substituted methadol derivatives depending on the nucleophile used.
Scientific Research Applications
(-)-alpha-Methadol has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of chiral compounds.
Biology: Investigated for its effects on opioid receptors and its potential use in pain management.
Medicine: Studied for its analgesic properties and potential use in treating opioid dependence.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mechanism of Action
(-)-alpha-Methadol exerts its effects primarily through its action on the mu-opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia and euphoria. The activation of mu-opioid receptors inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. This results in reduced perception of pain and increased pain tolerance.
Comparison with Similar Compounds
Methadone (6-(Dimethylamino)-4,4-diphenyl-3-heptanone)
Key Differences :
Noracymethadol (6-(Methylamino)-4,4-diphenyl-3-heptanol acetate)
Key Differences :
- Noracymethadol’s methylamino group results in weaker receptor binding, reducing analgesic efficacy .
Levorphanol (Levo-3-hydroxyl-N-methylmorphinan)
| Property | This compound | Levorphanol |
|---|---|---|
| Chemical Class | Diphenylheptane | Phenanthrene |
| NMDA Antagonism | Weak | Moderate |
| Half-life | ~30 hours (as LAAM) | 11–30 hours |
| Bioavailability | Data limited | 50% (oral) |
Key Differences :
- Levorphanol’s phenanthrene structure confers NMDA antagonism, reducing neuropathic pain, unlike (-)-6-(Dimethylamino)... .
Dimepheptanol (Racemic 6-(Dimethylamino)-4,4-diphenyl-3-heptanol)
| Property | This compound | Dimepheptanol |
|---|---|---|
| Stereochemistry | (3R,6R) enantiomer | Racemic mixture |
| CAS Number | 17199-58-5 | 545-90-4 |
| Clinical Use | Specialized (LAAM) | Analgesic (less common) |
Key Differences :
- The racemic dimepheptanol exhibits mixed efficacy due to opposing activities of enantiomers, whereas the (3R,6R) form is therapeutically optimized .
Structural and Pharmacological Data Table
Biological Activity
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol, also known as normethadol, is a synthetic compound primarily recognized as an active enantiomer of methadone. Its complex structure, characterized by a heptanol backbone with two phenyl groups and a dimethylamino group, contributes to its significant biological activity, particularly as an opioid analgesic. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N
- Molecular Weight : Approximately 257.38 g/mol
- Structural Features : Contains a dimethylamino group and two phenyl rings which influence its pharmacological properties.
The primary mechanism of action for this compound involves its interaction with opioid receptors in the central nervous system:
- Target Receptors : Primarily interacts with mu-opioid receptors.
- Mode of Action : Activation of these receptors leads to:
- Inhibition of neurotransmitter release.
- Reduction in pain perception.
- Suppression of the cough reflex through central and peripheral mechanisms.
Pharmacokinetics
- Bioavailability : 100%
- Elimination Half-life : Approximately 14 days.
- Metabolism : Primarily metabolized in the liver via glucuronidation.
Biological Activity
This compound exhibits significant analgesic properties comparable to morphine and other opioids. Its efficacy in pain management is notable in various clinical contexts:
Analgesic Efficacy
Research indicates that this compound is effective in treating chronic pain conditions, showing comparable effects to traditional opioids while potentially offering a different side effect profile .
Case Studies
- Chronic Pain Management : A study involving patients with chronic pain demonstrated that those treated with this compound experienced significant pain relief without the severe side effects commonly associated with other opioids .
- Opioid Maintenance Therapy : In opioid-dependent individuals, this compound has been used as part of maintenance therapy, helping to reduce withdrawal symptoms and cravings effectively.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| Normethadol | Normethadol | Dimethylamino group enhances receptor affinity | Strong analgesic effects |
| Methadone | Similar backbone but lacks specific stereochemical configuration | Different enantiomeric properties lead to varied effects | Effective but associated with more side effects |
| Buprenorphine | Contains a different structural framework | Partial agonist vs full agonist nature affects efficacy and safety profile | Lower risk of respiratory depression |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol, and how can purity be ensured during scale-up?
- Methodological Answer: A common approach involves dissolving the compound in ethyl acetate and treating it with acetyl chloride under reflux (2 hours), followed by solvent removal under reduced pressure. Crystallization from ethyl acetate yields the hydrochloride salt (e.g., levo-α-acetylmethadol hydrochloride) with ~79% efficiency . For purity, use recrystallization with polar aprotic solvents and monitor by HPLC with UV detection (λ = 254 nm). Chiral chromatography (e.g., Chiralpak® columns) is critical to resolve enantiomeric impurities due to the compound's stereospecific activity .
Q. How is the stereochemical configuration of this compound validated?
- Methodological Answer: Use X-ray crystallography to confirm absolute stereochemistry. Optical rotation measurements ([α]²²_D = +140.9° for the hydrochloride salt) and comparative analysis with known enantiomers (e.g., (+)- vs. (-)-forms) are essential . Nuclear Overhauser Effect (NOE) NMR experiments can further validate spatial arrangements of substituents .
Q. What pharmacological assays are suitable for evaluating its opioid receptor activity?
- Methodological Answer: Conduct competitive binding assays using μ-opioid receptor (MOR)-transfected cell lines (e.g., HEK293). Compare IC₅₀ values against reference agonists like morphine. Functional assays (e.g., GTPγS binding) assess efficacy. In vivo tail-flick or hot-plate tests in rodents quantify analgesic potency, but note its federally controlled status requires DEA licensing .
Advanced Research Questions
Q. How do structural modifications (e.g., acetylation) impact pharmacokinetics and receptor binding?
- Methodological Answer: Acetylation at the 3-hydroxy group (to form the acetate ester) increases lipophilicity, enhancing blood-brain barrier penetration. Compare metabolic stability using liver microsomes: the ester hydrolyzes to the active metabolite (-)-α-methadol. Radiolabeled analogs (³H or ¹⁴C) track tissue distribution. SAR studies show the diphenyl group is critical for MOR affinity, while dimethylamino modulates duration .
Q. What analytical strategies resolve contradictions in reported enantiomeric activity data?
- Methodological Answer: Discrepancies in enantiomer activity (e.g., (-)-form vs. (+)-form) arise from impurity levels. Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Validate purity (>99% ee) via circular dichroism (CD) spectroscopy. Re-evaluate receptor binding assays under standardized conditions to isolate stereochemical effects .
Q. How does this compound compare to methadone in addiction treatment protocols?
- Methodological Answer: Unlike methadone, its acetate ester (levomethadyl acetate) acts as a prodrug with prolonged duration due to slow hepatic conversion to active metabolites. Design cross-over clinical trials to compare withdrawal suppression efficacy and side-effect profiles. Monitor plasma levels via LC-MS/MS to correlate metabolite kinetics (e.g., nor-LAAM) with therapeutic outcomes .
Q. What are the metabolic pathways, and how do they influence toxicity?
- Methodological Answer: Primary metabolism involves CYP3A4-mediated N-demethylation and ester hydrolysis. Identify metabolites using high-resolution mass spectrometry (HRMS) in hepatocyte incubations. Toxicity studies in murine models show LD₅₀ values (e.g., 172.8 mg/kg orally in mice) correlate with cumulative exposure to nor-metabolites. Mitigate cardiotoxicity risks by screening for hERG channel inhibition .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles for this compound derivatives?
- Methodological Answer: Discrepancies arise from polymorphic forms (e.g., hydrochloride salt vs. free base) and solvent polarity. Use differential scanning calorimetry (DSC) to identify polymorphs. Solubility in water vs. organic solvents (e.g., ethyl acetate) should be quantified via shake-flask method at controlled pH (2–7.4) .
Regulatory and Safety Considerations
Q. What regulatory frameworks govern its use in preclinical research?
- Methodological Answer: The compound is listed under the UN Single Convention on Narcotic Drugs (Schedule I) and the U.S. Controlled Substances Act (Schedule II). Researchers must obtain DEA registration (Code 21 CFR §1301.11) and adhere to storage/logging protocols. International collaborations require import/export permits under INCB guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
